molecular formula C15H24Cl2N4O B12310437 (4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride

(4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride

Cat. No.: B12310437
M. Wt: 347.3 g/mol
InChI Key: SXFMYDOBHPYYNV-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyrrolidine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate for treating diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and catalysts.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H24Cl2N4O

Molecular Weight

347.3 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(6-pyrrolidin-2-ylpyridin-3-yl)methanone;dihydrochloride

InChI

InChI=1S/C15H22N4O.2ClH/c1-18-7-9-19(10-8-18)15(20)12-4-5-14(17-11-12)13-3-2-6-16-13;;/h4-5,11,13,16H,2-3,6-10H2,1H3;2*1H

InChI Key

SXFMYDOBHPYYNV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCCN3.Cl.Cl

Origin of Product

United States

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